N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide
Overview
Description
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a carbamate ester, which is a class of compounds widely used as insecticides. This compound is particularly effective against Hemipteran pests and is moderately toxic to humans .
Preparation Methods
The synthesis of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide typically involves the condensation of 2-sec-butylphenol with methylcarbamic acid . The reaction conditions often require the use of a solvent such as dimethylbenzene and are carried out under nitrogen protection to prevent unwanted reactions . Industrial production methods focus on optimizing yield and safety, often employing large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used to replace functional groups
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbamate esters.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new insecticides and treatments for pest-related diseases.
Mechanism of Action
The primary mechanism of action of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. This mechanism is similar to that of other carbamate insecticides.
Comparison with Similar Compounds
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide can be compared to other carbamate insecticides such as:
Carbaryl: Another carbamate insecticide, known for its broad-spectrum activity and lower toxicity to humans compared to this compound.
Aldicarb: A highly toxic carbamate insecticide, used primarily for controlling pests in agricultural settings.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and effectiveness against certain pests .
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-11(2)13-7-5-6-8-14(13)17-16(18)15-10-9-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMJGZFQWKOLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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